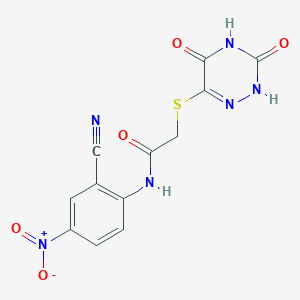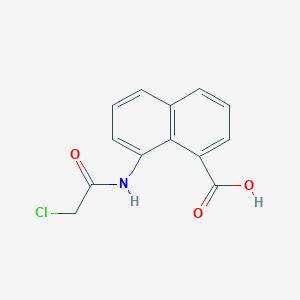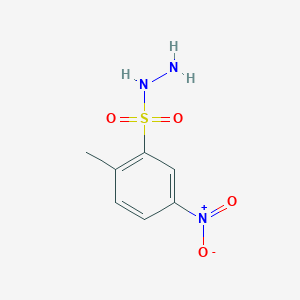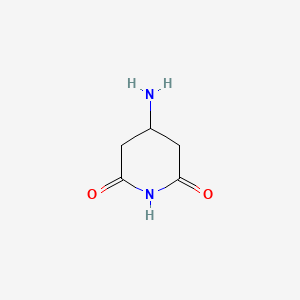
4-Aminopiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminopiperidine-2,6-dione is a heterocyclic organic compound with the molecular formula C5H8N2O2. It is a derivative of piperidine, featuring an amino group at the fourth position and two keto groups at the second and sixth positions. This compound is of significant interest due to its role as an intermediate in the synthesis of various pharmaceuticals and its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopiperidine-2,6-dione can be achieved through several methods. One common approach involves the cyclization of L-glutamine, catalyzed by specific enzymes. For instance, the enzyme IdgS, derived from microbial sources, can catalyze the cyclization of L-glutamine to form this compound . This process involves the formation of a thioester intermediate, which is then cyclized and oxidized to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalysts to ensure high enantioselectivity and yield. The use of immobilized enzymes and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, chemical synthesis routes involving the use of protecting groups and selective deprotection steps are also employed to produce this compound on a larger scale .
化学反应分析
Types of Reactions: 4-Aminopiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications .
科学研究应用
4-Aminopiperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for biocatalytic reactions.
作用机制
The mechanism of action of 4-Aminopiperidine-2,6-dione involves its interaction with specific molecular targets. For instance, in the context of its use in thalidomide analogs, the compound binds to the protein cereblon, which is part of the E3 ubiquitin ligase complex. This binding modulates the activity of the complex, leading to the degradation of specific target proteins and resulting in various biological effects, including anti-inflammatory and anti-cancer activities .
相似化合物的比较
4-Aminopiperidine-2,6-dione can be compared with other similar compounds, such as:
3-Aminopiperidine-2,6-dione: This compound differs in the position of the amino group and has distinct biological activities.
Thalidomide: A well-known drug that contains a similar piperidine-2,6-dione core but with additional functional groups that confer its unique pharmacological properties.
Lenalidomide and Pomalidomide: These are analogs of thalidomide with modifications that enhance their efficacy and reduce side effects.
The uniqueness of this compound lies in its specific structural features, which allow it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of numerous biologically active compounds.
属性
IUPAC Name |
4-aminopiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c6-3-1-4(8)7-5(9)2-3/h3H,1-2,6H2,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHQEXASXNGICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
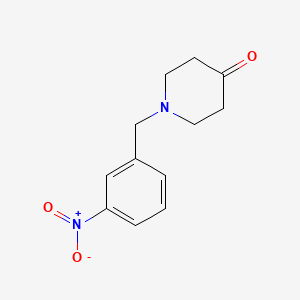
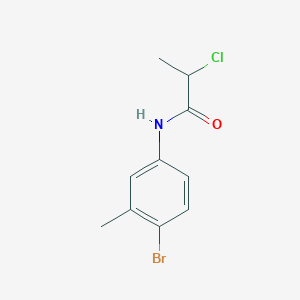
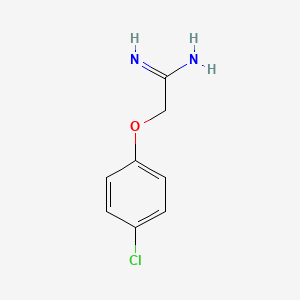
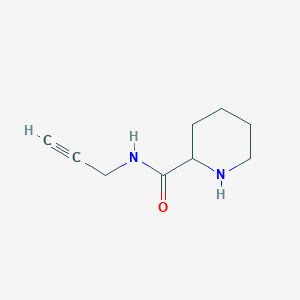
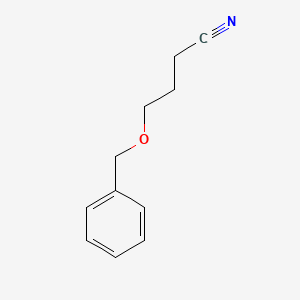
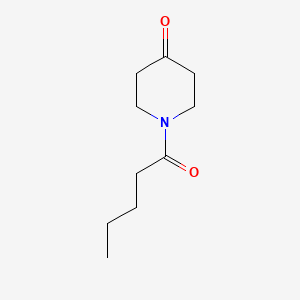
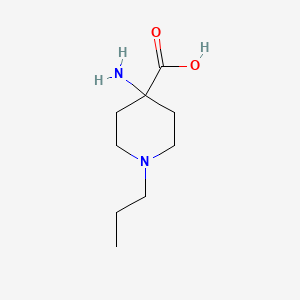
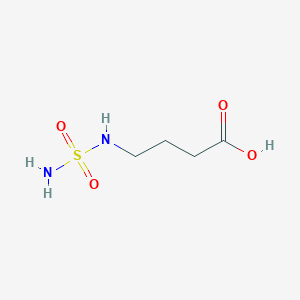
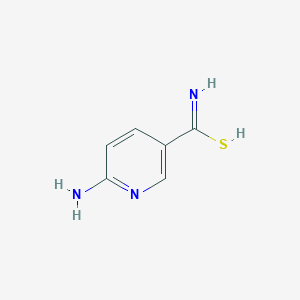
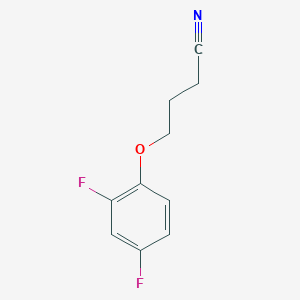
![4-[(Phenylmethoxy)methyl]benzoic acid](/img/structure/B7807499.png)
